molecular formula C26H18N2O4 B11670442 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 4587-28-4

2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11670442
CAS No.: 4587-28-4
M. Wt: 422.4 g/mol
InChI Key: WXVFYUZGARDKIL-UHFFFAOYSA-N
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Description

2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves a multicomponent reaction (MCR). This reaction typically includes aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . For instance, one-pot synthesis using magnetic nanocatalysts like MNPs@Cu has been reported to yield high efficiency under solvent-free conditions at 90°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and recyclable catalysts suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic alcohols, while reduction can produce benzylic amines .

Mechanism of Action

The mechanism of action for 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to its observed pharmacological effects . For example, it may inhibit specific enzymes or receptors involved in disease processes .

Properties

CAS No.

4587-28-4

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

2-amino-5-oxo-4-(3-phenylmethoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C26H18N2O4/c27-14-20-22(17-9-6-10-18(13-17)30-15-16-7-2-1-3-8-16)23-24(32-25(20)28)19-11-4-5-12-21(19)31-26(23)29/h1-13,22H,15,28H2

InChI Key

WXVFYUZGARDKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

Origin of Product

United States

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